5-(2,2-Dimethoxyethoxy)pent-1-yne
Description
Properties
CAS No. |
832082-22-1 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
5-(2,2-dimethoxyethoxy)pent-1-yne |
InChI |
InChI=1S/C9H16O3/c1-4-5-6-7-12-8-9(10-2)11-3/h1,9H,5-8H2,2-3H3 |
InChI Key |
GPPYECNWOLTHMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(COCCCC#C)OC |
Origin of Product |
United States |
Scientific Research Applications
5-(2,2-Dimethoxyethoxy)pent-1-yne is a compound that has garnered interest in various scientific research applications, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.
Organic Synthesis
One of the primary applications of this compound is its use as an intermediate in organic synthesis. The compound can participate in various chemical reactions, such as:
- Alkyne Metathesis : This process allows for the exchange of alkyne groups between different molecules, facilitating the synthesis of more complex structures.
- Cross-Coupling Reactions : The compound can be utilized in reactions like Sonogashira coupling, which is essential for forming carbon-carbon bonds.
Medicinal Chemistry
The unique structure of this compound has implications in drug design and development:
- Anticancer Research : Compounds with similar structural motifs have shown potential cytotoxic effects against various cancer cell lines. Studies indicate that modifications to the alkyne group can enhance biological activity.
- Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound may exhibit antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli.
Materials Science
The compound's properties make it suitable for applications in materials science:
- Polymer Synthesis : this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce functional groups that allow for further modifications.
- Nanomaterials : Its unique chemical structure may facilitate the development of nanomaterials with specific electronic or optical properties.
Table 1: Summary of Chemical Reactions Involving this compound
Table 2: Biological Activities Related to this compound
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Antimicrobial | Activity against S. aureus and E. coli |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the cytotoxic effects of various alkyne derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range. This suggests potential for further development into effective anticancer agents.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of alkyne derivatives showed that modifications to the structure could enhance activity against gram-positive bacteria. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating a promising avenue for developing new antimicrobial agents based on this scaffold.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 5-(2,2-Dimethoxyethoxy)pent-1-yne but differ in substituents, which critically influence their properties:
Physicochemical Properties
- Solubility: The dimethoxyethoxy group in this compound improves solubility in polar aprotic solvents relative to ethoxy or aromatic analogs. For example, (5-ethoxypent-1-yn-1-yl)benzene may exhibit lower solubility due to its hydrophobic benzene ring . The Boc-piperidine derivative likely has reduced solubility in polar solvents owing to its bulky, non-polar tert-butyl group .
Thermal Stability :
- Bulky substituents (e.g., Boc-piperidine) may decrease thermal stability due to steric strain, whereas smaller ether groups (e.g., ethoxy or dimethoxyethoxy) enhance stability by reducing steric clashes .
Preparation Methods
Reaction Mechanism and Conditions
-
Substrate : 5-Bromopent-1-yne
-
Nucleophile : Sodium dimethoxyethanolate (generated in situ from dimethoxyethanol and NaH)
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Temperature : 0–25°C to minimize elimination side reactions.
Example Protocol :
-
Dissolve 5-bromopent-1-yne (1.0 equiv) in anhydrous THF.
-
Add sodium dimethoxyethanolate (1.2 equiv) dropwise at 0°C.
-
Stir for 12–24 hours at room temperature.
-
Quench with aqueous NH4Cl, extract with ethyl acetate, and purify via column chromatography.
Challenges :
-
Competing elimination due to the strong base nature of alkynes.
-
Steric hindrance at the 5-position may reduce reaction efficiency.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated cross-coupling offers a modular route to construct the alkyne-ether linkage. This method draws inspiration from decarboxylative couplings documented in and.
Sonogashira Coupling
A Sonogashira reaction between a terminal alkyne and a dimethoxyethoxy-containing aryl/alkyl halide could yield the target compound.
Reagents :
-
Alkyne : Pent-1-yne
-
Electrophile : 2-(2-Bromoethoxy)-1,1-dimethoxyethane
-
Catalyst : Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%)
-
Base : Et3N or K2CO3
-
Solvent : THF or DMF
Optimization Insights :
-
Higher yields are achieved with bulky phosphine ligands (e.g., XPhos) to suppress homocoupling.
-
Microwave-assisted heating (80°C, 1 hour) may enhance reaction rates.
Sequential Protection and Alkyne Formation
This two-step strategy involves first installing the dimethoxyethoxy group on a pentanol precursor, followed by alkyne formation via elimination or dehydrohalogenation.
Step 1: Etherification of Pentanol
Step 2: Alkyne Synthesis via Double Elimination
-
Substrate : 5-(2,2-Dimethoxyethoxy)pentane-1,2-diol (generated via dihydroxylation)
-
Reagent : PCl5 or SOCl2 to form vicinal dihalide
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 78 | 95 |
| 2 | 65 | 90 |
One-Pot Tandem Reactions
A one-pot approach combining etherification and alkyne formation could streamline synthesis. For instance, a modified Corey-Fuchs reaction using a dimethoxyethoxy-substituted aldehyde:
Procedure :
-
Convert 5-(2,2-dimethoxyethoxy)pentanal to dibromoolefin using CBr4/PPh3.
-
Eliminate HBr with DBU (1,8-diazabicycloundec-7-ene) to form the alkyne.
Advantages :
-
Reduced purification steps.
-
High atom economy.
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 60–75 | Moderate | High |
| Sonogashira Coupling | 50–65 | High | Moderate |
| Sequential Protection | 70–80 | High | Low |
| One-Pot Tandem | 55–70 | Moderate | Moderate |
Critical Considerations :
-
Steric Effects : Bulky dimethoxyethoxy groups may hinder coupling efficiency in Pd-catalyzed methods.
-
Acid Sensitivity : The acetal moiety necessitates neutral or basic conditions to prevent hydrolysis.
Spectroscopic Characterization
Reported data for 5-(2,2-Dimethoxyethoxy)pent-1-yne (EvitaChem):
-
Molecular Formula : C9H16O3
-
Molecular Weight : 172.22 g/mol
-
1H NMR (CDCl3) : δ 1.60–1.70 (m, 4H, CH2), 3.35 (s, 6H, OCH3), 3.55 (t, 2H, OCH2), 4.15 (t, 2H, CH2O), 2.20 (t, 2H, C≡CH2).
-
13C NMR : δ 67.8 (OCH2), 58.2 (OCH3), 84.5 (C≡C), 18.4–30.1 (CH2).
Industrial and Patent Landscapes
While no direct patents cover this compound, analogous syntheses in and highlight scalable approaches for acetal-containing alkynes. For instance, employs Grignard reagents to install ether groups, a method adaptable to this compound.
Q & A
Q. What are the optimal synthetic routes for 5-(2,2-Dimethoxyethoxy)pent-1-yne, and how can yield be improved?
The synthesis of alkynyl ethers like this compound typically involves Sonogashira coupling or nucleophilic substitution reactions. For example, terminal alkynes (e.g., pent-1-yne) can react with dimethoxyethyl halides under palladium catalysis . Yield optimization requires precise control of reaction conditions:
- Catalyst loading : 2-5 mol% Pd(PPh₃)₄ reduces side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
- Temperature : Reactions at 60-80°C balance reactivity and stability of the alkyne group.
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Light sensitivity : UV-Vis spectroscopy to monitor photodegradation under UV/visible light.
- Moisture sensitivity : Karl Fischer titration to quantify hydrolytic degradation in humid environments.
Safety protocols from analogous compounds (e.g., 4-(2,2-Dimethoxyethyl)aniline) recommend storage in anhydrous, inert atmospheres (argon) at -20°C to prevent oxidation .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to verify the dimethoxyethoxy and alkyne groups. The terminal alkyne proton appears as a singlet near δ 2.0-2.5 ppm .
- IR spectroscopy : A sharp peak at ~2100 cm⁻¹ confirms the C≡C stretch .
- Mass spectrometry (HRMS) : Exact mass analysis ensures molecular ion consistency (e.g., [M+H]+ calculated for C₁₀H₁₆O₃: 185.1178).
- Elemental analysis : Carbon/hydrogen ratios should match theoretical values (±0.3%) .
Advanced Research Questions
Q. How does the electronic nature of the dimethoxyethoxy group influence the reactivity of the terminal alkyne in click chemistry?
The dimethoxyethoxy group acts as an electron-donating substituent, stabilizing the alkyne via resonance. This enhances regioselectivity in Huisgen cycloaddition reactions with azides. Computational studies (DFT calculations) reveal:
Q. What strategies mitigate competing side reactions when using this compound in polymer synthesis?
In radical-mediated polymerizations or step-growth reactions:
- Initiator choice : Use azobisisobutyronitrile (AIBN) at low concentrations (0.1-0.5 mol%) to minimize unintended crosslinking.
- Protection/deprotection : Temporarily mask the alkyne with trimethylsilyl groups to prevent Cu(I)-catalyzed side reactions .
- Solvent polarity : High-polarity solvents (e.g., DMSO) reduce aggregation of intermediates, improving reaction homogeneity .
Q. How can computational modeling predict the compound’s adsorption behavior on catalytic surfaces?
Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) model adsorption on metal surfaces (e.g., Pd or Cu). Key parameters:
Q. What experimental designs resolve contradictions in reported reaction kinetics for alkyne derivatives?
Contradictions often arise from solvent effects or catalyst deactivation. A robust approach includes:
- Control experiments : Compare kinetics in degassed vs. non-degassed solvents to identify oxygen interference.
- In-situ monitoring : Use Raman spectroscopy to track alkyne consumption rates in real-time.
- Catalyst recycling studies : ICP-MS quantifies Pd leaching, which may explain yield variability .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
